

Fmoc-D-Ala-OH chemical properties and structure

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Compound of Interest

Compound Name: Fmoc-[D]Ala-OH

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An In-depth Technical Guide to Fmoc-D-Ala-OH: Chemical Properties, Structure, and Applications

Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-D-alanine, commonly abbreviated as Fmoc-D-Ala-OH, is a pivotal amino acid derivative employed extensively in the fields of chemical biology, drug discovery, and biotechnology.[1][2] As a protected form of D-alanine, it serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[1] The Fmoc protecting group provides a stable amide linkage that is selectively cleavable under mild basic conditions, an orthogonal strategy to the acid-labile protecting groups like Boc, thus enabling the precise, stepwise assembly of complex peptide chains.[3] This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Fmoc-D-Ala-OH for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Fmoc-D-Ala-OH consists of the amino acid D-alanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This bulky, hydrophobic group prevents unwanted reactions at the N-terminus during peptide chain elongation.

Identifier	Value
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[4]
Synonyms	N-Fmoc-D-alanine, N- α -Fmoc-D-alanine[4][5]
CAS Number	79990-15-1[5][6]
Molecular Formula	C ₁₈ H ₁₇ NO ₄ [4][5][6]
Molecular Weight	311.33 g/mol [5][6]
SMILES	C--INVALID-LINK-- NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [4]
InChI	1S/C ₁₈ H ₁₇ NO ₄ /c1-11(17(20)21)19-18(22)23- 10-16-14-8-4-2-6-12(14)13-7-3-5-9- 15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22) (H,20,21)/t11-/m1/s1[4]
InChIKey	QWXZOFZKSQXPDC-LLVKDONJSA-N[2][4]

Physicochemical Properties

The physical and chemical properties of Fmoc-D-Ala-OH are critical for its storage, handling, and application in synthesis. It is typically supplied as a stable, white to off-white crystalline powder.[6][7]

Property	Value
Appearance	White to off-white solid powder[6][7]
Melting Point	113-123 °C, 151-155 °C[2]
Optical Activity	[α] _{20/D} +18.5±1°, c = 1 in DMF[2]
Solubility	Soluble in DMSO (100 mg/mL), DMF, and slightly soluble in Methanol.[2][6] Insoluble in water.[2]
Storage	Store at room temperature or 2-30°C.[2] For long-term storage, -20°C is recommended.[6]
Purity (Typical)	≥99.0% (HPLC)[8], ≥98% (TLC), ≥93.0% (acidimetric)

Experimental Protocols

Synthesis of Fmoc-D-Ala-OH

Fmoc-D-Ala-OH is typically synthesized by the reaction of D-alanine with an Fmoc-donating agent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[9]

Materials:

- D-alanine
- N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[7][10]
- Dioxane and Water (or Diethyl Ether and Water)[10][11]
- Ethyl Acetate
- Diethyl Ether
- Hydrochloric Acid (HCl), concentrated or 10%[7][9]

- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolution: Dissolve D-alanine and sodium bicarbonate (approx. 2.5-3 equivalents) in a 1:1 mixture of water and dioxane.[10]
- Fmoc-OSu Addition: To the stirred solution, add Fmoc-OSu (approx. 1.5 equivalents) portion-wise.[9]
- Reaction: Allow the mixture to stir at room temperature for 18-24 hours.[9][10] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Work-up:
 - Concentrate the reaction mixture under reduced pressure to remove the organic solvent. [7]
 - Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.[7][9]
 - Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with hydrochloric acid.[7][9] The product, Fmoc-D-Ala-OH, will precipitate as a white solid.
- Extraction: Extract the product into ethyl acetate (3x).[9]
- Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. [9] Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure white solid.[9][11]



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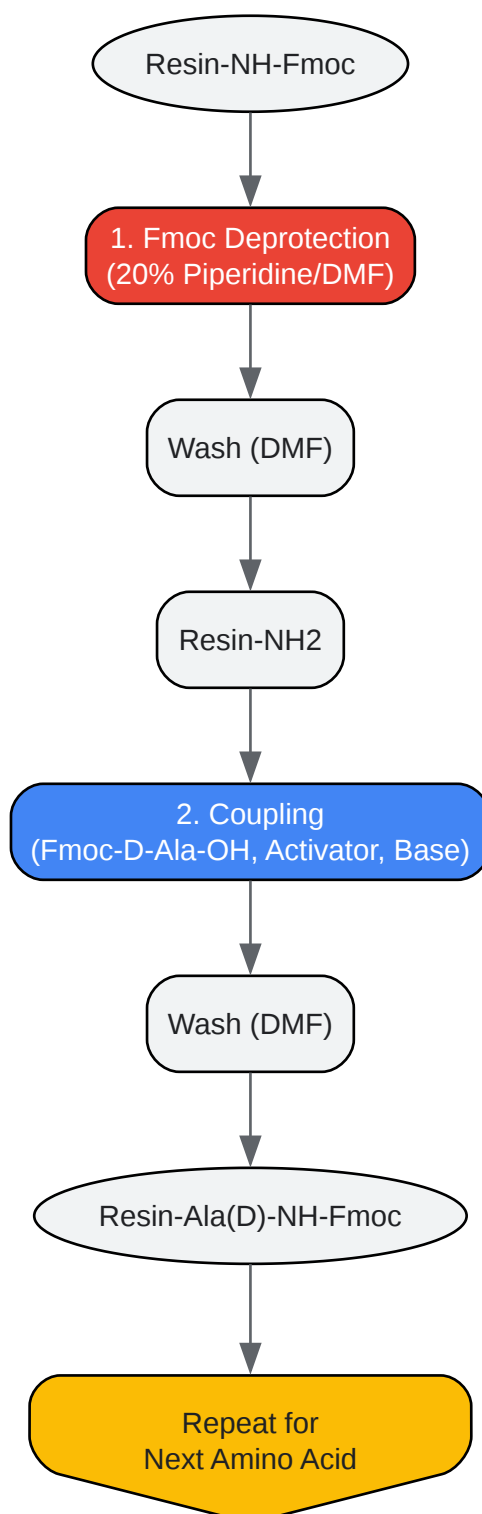
Caption: General workflow for the synthesis of Fmoc-D-Ala-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ala-OH is a standard building block for introducing D-alanine residues into a peptide sequence using Fmoc-SPPS.^[8] The process involves a repeated cycle of deprotection, coupling, and washing steps.

Protocol for a Single Coupling Cycle:

- **Resin Preparation:** Start with a solid support (resin) that has a suitable linker and a free amino group.
- **Fmoc Deprotection:** Treat the N-terminally Fmoc-protected resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group, liberating a free amine on the resin.
- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.
- **Activation and Coupling:**
 - In a separate vessel, pre-activate Fmoc-D-Ala-OH (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
 - Add the activated Fmoc-D-Ala-OH solution to the washed resin.
 - Allow the coupling reaction to proceed for 1-2 hours.
- **Washing:** Wash the resin with DMF to remove excess reagents and byproducts.
- **Capping (Optional):** To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
- The cycle (steps 2-6) is repeated with the next desired Fmoc-amino acid until the full peptide sequence is assembled.



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Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-D-Ala-OH is an indispensable reagent for modern peptide synthesis. Its well-defined chemical properties and the robustness of Fmoc chemistry allow for the reliable and efficient construction of peptides containing D-alanine.[1] The incorporation of D-amino acids is a key strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity. A thorough understanding of the properties and experimental protocols associated with Fmoc-D-Ala-OH is therefore essential for professionals engaged in peptide research and pharmaceutical development.

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